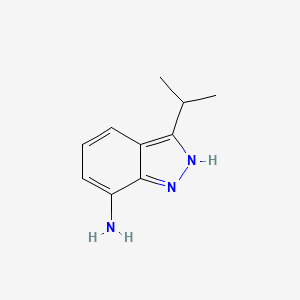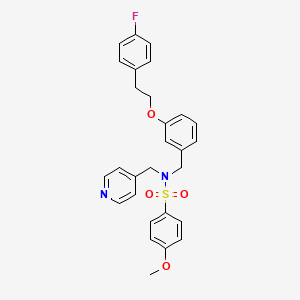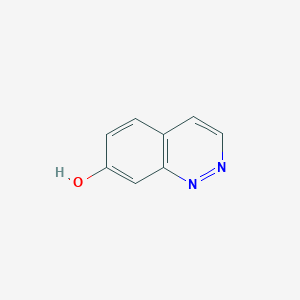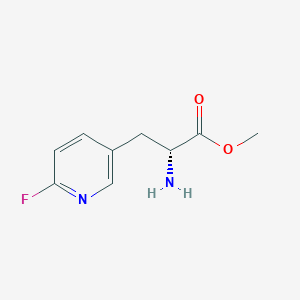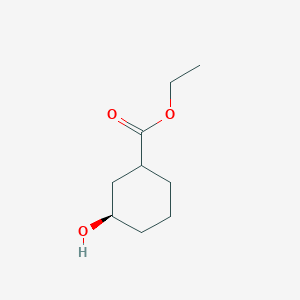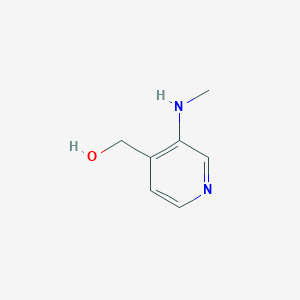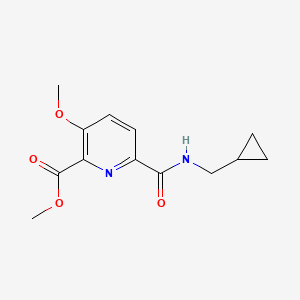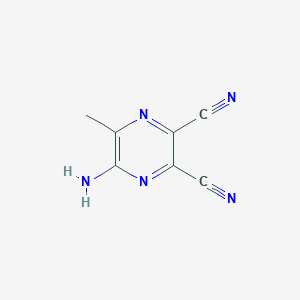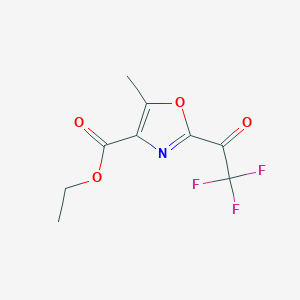
Ethyl5-methyl-2-(2,2,2-trifluoroacetyl)oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-methyl-2-(2,2,2-trifluoroacetyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a trifluoroacetyl group, which imparts unique chemical properties. The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, making it an important scaffold in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-2-(2,2,2-trifluoroacetyl)oxazole-4-carboxylate typically involves the trifluoroacylation of oxazoles. A scalable and cost-effective method for the synthesis of 2-(trifluoroacetyl)oxazoles from the corresponding oxazoles and trifluoroacetic anhydride has been developed . This procedure can be scaled up to produce significant quantities of the desired ketones in a single run. The reaction conditions are generally mild, and the oxazole core shows tolerance to various functional group transformations.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis method mentioned above can be adapted for industrial-scale production. The use of trifluoroacetic anhydride as a reagent and the mild reaction conditions make this method suitable for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-methyl-2-(2,2,2-trifluoroacetyl)oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: The carbonyl group in the trifluoroacetyl moiety can be reduced using common reducing agents.
Substitution: The oxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Ethyl 5-methyl-2-(2,2,2-trifluoroacetyl)oxazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antibacterial and anticancer activities.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and functional materials.
Mécanisme D'action
The mechanism of action of Ethyl 5-methyl-2-(2,2,2-trifluoroacetyl)oxazole-4-carboxylate involves its interaction with various molecular targets. The trifluoroacetyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or receptors. The oxazole ring also contributes to the compound’s biological activity by providing a stable scaffold for functionalization.
Comparaison Avec Des Composés Similaires
Similar Compounds
Macrooxazoles: These are 2,5-disubstituted oxazole-4-carboxylic acid derivatives with similar structural features.
Uniqueness
Ethyl 5-methyl-2-(2,2,2-trifluoroacetyl)oxazole-4-carboxylate is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery.
Propriétés
Formule moléculaire |
C9H8F3NO4 |
|---|---|
Poids moléculaire |
251.16 g/mol |
Nom IUPAC |
ethyl 5-methyl-2-(2,2,2-trifluoroacetyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H8F3NO4/c1-3-16-8(15)5-4(2)17-7(13-5)6(14)9(10,11)12/h3H2,1-2H3 |
Clé InChI |
HBMJKONQTWNXFJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC(=N1)C(=O)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


